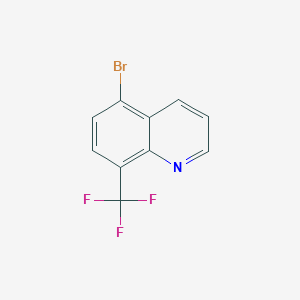

5-Bromo-8-(trifluoromethyl)quinoline

Übersicht

Beschreibung

5-Bromo-8-(trifluoromethyl)quinoline: is an organic compound belonging to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 8th position on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(trifluoromethyl)quinoline typically involves the bromination of 8-(trifluoromethyl)quinoline. One common method includes the use of bromine or a bromine source in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 5th position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Synthetic Routes

The synthesis of brominated trifluoromethylquinolines typically involves cyclization and functionalization steps. For example:

Skraup Condensation

A common method to construct the quinoline core involves reacting halogenated aniline derivatives with glycerol under acidic conditions. For 5-bromo-7-(trifluoromethyl)quinoline ( ):

-

Starting material : 3-bromo-5-(trifluoromethyl)aniline.

-

Reagents : Glycerol, FeSO₄, H₂SO₄, nitrobenzene.

-

Conditions : 135°C for 14 hours.

-

Product : A mixture of 5-bromo-7-(trifluoromethyl)quinoline and positional isomers.

Substitution Reactions

The bromine atom at position 5 is reactive toward nucleophilic substitution. Examples include:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal for functionalizing the quinoline scaffold:

Key Examples

Functional Group Transformations

The trifluoromethyl group at position 8 is generally inert under mild conditions but can participate in:

-

Hydrolysis : Under strongly acidic or basic conditions (e.g., H₂SO₄/H₂O, 120°C), though yields are low due to competing side reactions.

-

Radical Reactions : Initiated by peroxides or light, leading to trifluoromethyl group modification.

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions but degrades in strong bases.

-

Steric Effects : The trifluoromethyl group at position 8 may hinder reactivity at adjacent positions.

Industrial-Scale Reaction Optimization

For large-scale production:

-

Continuous Flow Reactors : Improve yield and reduce reaction time for Skraup condensation ( ).

-

Purification : Chromatography or crystallization is used to isolate isomers.

Key Challenges and Research Gaps

-

Positional Isomerism : Reactivity differences between 7- and 8-substituted quinolines are understudied.

-

Catalyst Efficiency : Pd-based systems remain costly; alternatives like Ni catalysts are being explored.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-8-(trifluoromethyl)quinoline has garnered attention for its potential pharmaceutical applications. Its structural features contribute to various biological activities:

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antibacterial and antiviral properties. For instance, studies have shown that modifications at the 8-position enhance the efficacy against specific pathogens .

- Anticancer Properties : Some quinoline derivatives have been explored for their ability to inhibit cancer cell proliferation. The trifluoromethyl group is known to improve lipophilicity, potentially enhancing cellular uptake and therapeutic effectiveness .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead compound in anticancer drug development .

Materials Science

The unique chemical structure of this compound allows it to be utilized in materials science, particularly in the development of advanced materials:

- OLEDs (Organic Light Emitting Diodes) : The compound's electronic properties make it suitable for use in organic electronics. Its ability to act as a hole transport material enhances the efficiency of OLED devices .

- Nanomaterials : Research has indicated that quinoline derivatives can be integrated into nanostructured materials, improving their mechanical and thermal properties. This application is particularly relevant in the development of lightweight composites for aerospace applications .

Data Table: Applications Overview

| Application Area | Specific Use Cases | References |

|---|---|---|

| Medicinal Chemistry | Antibacterial, Antiviral, Anticancer | |

| Materials Science | OLEDs, Nanocomposites |

Environmental Applications

In environmental chemistry, compounds like this compound are being studied for their potential use in:

- Pollution Control : Quinoline derivatives have been investigated for their ability to degrade pollutants in wastewater treatment processes. Their stability and reactivity make them suitable candidates for catalytic applications .

Case Study: Wastewater Treatment

Research conducted at a leading environmental chemistry lab demonstrated that quinoline derivatives could effectively reduce toxic organic compounds in industrial effluents, showcasing their potential in sustainable environmental practices .

Wirkmechanismus

The mechanism of action of 5-Bromo-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-8-(trifluoromethoxy)quinoline: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

8-Bromo-5-(trifluoromethyl)quinoline: The positions of the bromine and trifluoromethyl groups are reversed.

6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains additional fluorine atoms on the quinoline ring.

Uniqueness: 5-Bromo-8-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Biologische Aktivität

5-Bromo-8-(trifluoromethyl)quinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Structural Overview

This compound has the chemical formula CHBrFN and features a bromine atom and a trifluoromethyl group at positions 5 and 8, respectively. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. A notable study demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, which is crucial for DNA replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The data indicates that while the compound shows promise against common pathogens, further optimization may be required to enhance its efficacy and reduce MIC values .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Inhibition of Cell Proliferation : IC value was determined to be 15 µM.

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

These findings suggest that this compound could serve as a potential lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been investigated. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Experimental Results

In a lipopolysaccharide (LPS)-induced inflammation model:

- Cytokine Reduction : Treatment with 10 µM of the compound led to a significant decrease in TNF-alpha levels by approximately 40%.

- Nitric Oxide Production : The compound reduced nitric oxide production in macrophages by about 50%, indicating its potential as an anti-inflammatory agent.

These results support the hypothesis that this compound may be beneficial in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

5-bromo-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)9-6(8)2-1-5-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIXNUDOSIZUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738962 | |

| Record name | 5-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239460-75-3 | |

| Record name | 5-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.